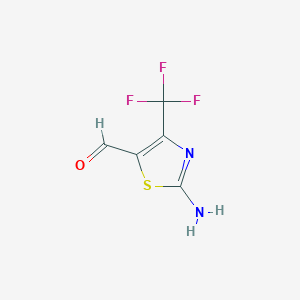

2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

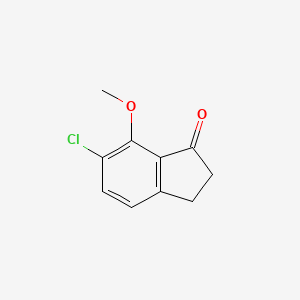

Vue d'ensemble

Description

Le 2-Amino-4-(trifluorométhyl)thiazole-5-carbaldéhyde est un composé hétérocyclique contenant à la fois des atomes d'azote et de soufre dans sa structure. Ce composé est caractérisé par la présence d'un groupe amino en position 2, d'un groupe trifluorométhyle en position 4 et d'un groupe aldéhyde en position 5 sur le cycle thiazole. Il est largement utilisé dans divers domaines de la recherche scientifique en raison de ses propriétés chimiques et de sa réactivité uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 2-Amino-4-(trifluorométhyl)thiazole-5-carbaldéhyde implique généralement la réaction du 2-Amino-4-(trifluorométhyl)thiazole avec un précurseur aldéhydique approprié dans des conditions contrôlées. Une méthode courante implique l'utilisation d'une réaction de Vilsmeier-Haack, où le composé thiazole est traité avec un agent formylant tel que la N,N-diméthylformamide (DMF) et l'oxychlorure de phosphore (POCl3) afin d'introduire le groupe aldéhyde à la position souhaitée .

Méthodes de production industrielle : En milieu industriel, la production du 2-Amino-4-(trifluorométhyl)thiazole-5-carbaldéhyde peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des conditions réactionnelles optimisées afin de garantir un rendement et une pureté élevés. Le processus comprend généralement des étapes telles que la purification par recristallisation ou chromatographie pour obtenir le produit final sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : Le 2-Amino-4-(trifluorométhyl)thiazole-5-carbaldéhyde subit diverses réactions chimiques, notamment :

Oxydation : Le groupe aldéhyde peut être oxydé pour former l'acide carboxylique correspondant.

Réduction : Le groupe aldéhyde peut être réduit pour former l'alcool correspondant.

Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont couramment utilisés.

Substitution : Des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Acide 2-amino-4-(trifluorométhyl)thiazole-5-carboxylique.

Réduction : 2-Amino-4-(trifluorométhyl)thiazole-5-méthanol.

Substitution : Divers dérivés thiazoliques substitués selon les réactifs utilisés.

Applications De Recherche Scientifique

Le 2-Amino-4-(trifluorométhyl)thiazole-5-carbaldéhyde a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules organiques complexes et de composés hétérocycliques.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Il est étudié pour son utilisation potentielle dans le développement de médicaments et comme pharmacophore en chimie médicinale.

Industrie : Le composé est utilisé dans le développement de produits agrochimiques, de colorants et d'autres produits industriels.

5. Mécanisme d'action

Le mécanisme d'action du 2-Amino-4-(trifluorométhyl)thiazole-5-carbaldéhyde implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe trifluorométhyle améliore la lipophilie du composé, lui permettant de pénétrer plus efficacement les membranes biologiques. Les groupes amino et aldéhyde peuvent former des liaisons covalentes avec les protéines cibles, conduisant à l'inhibition ou à la modulation de leur activité. Ce composé peut également interagir avec les acides nucléiques, affectant l'expression des gènes et les processus cellulaires .

Composés similaires :

- Acide 2-amino-4-(trifluorométhyl)thiazole-5-carboxylique

- 2-Amino-4-(trifluorométhyl)thiazole-5-méthanol

- 2-Amino-4-(trifluorométhyl)thiazole-5-nitrile

Comparaison : Le 2-Amino-4-(trifluorométhyl)thiazole-5-carbaldéhyde est unique en raison de la présence du groupe aldéhyde, qui confère une réactivité distincte par rapport à ses analogues. Le groupe aldéhyde permet une fonctionnalisation et une dérivatisation supplémentaires, ce qui en fait un intermédiaire polyvalent en synthèse organique. De plus, le groupe trifluorométhyle améliore la stabilité et la lipophilie du composé, ce qui le rend adapté à diverses applications en chimie médicinale et industrielle .

Mécanisme D'action

The mechanism of action of 2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and aldehyde groups can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. This compound may also interact with nucleic acids, affecting gene expression and cellular processes .

Comparaison Avec Des Composés Similaires

- 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid

- 2-Amino-4-(trifluoromethyl)thiazole-5-methanol

- 2-Amino-4-(trifluoromethyl)thiazole-5-nitrile

Comparison: 2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its analogs. The aldehyde group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in medicinal and industrial chemistry .

Propriétés

Numéro CAS |

933683-99-9 |

|---|---|

Formule moléculaire |

C5H3F3N2OS |

Poids moléculaire |

196.15 g/mol |

Nom IUPAC |

2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde |

InChI |

InChI=1S/C5H3F3N2OS/c6-5(7,8)3-2(1-11)12-4(9)10-3/h1H,(H2,9,10) |

Clé InChI |

QBCOKQVSDMQYAV-UHFFFAOYSA-N |

SMILES canonique |

C(=O)C1=C(N=C(S1)N)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11901498.png)

![3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11901529.png)

![Spiro[2.4]heptan-4-amine oxalate](/img/structure/B11901532.png)